molecular formula C19H19Cl2N5O2S B10945234 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10945234
M. Wt: 452.4 g/mol
InChI Key: QGKUOQPSNPNAOB-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, and a propoxypyrimidinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrazole intermediate.

    Formation of the Propoxypyrimidinyl Sulfanyl Acetamide Moiety: This step involves the reaction of 4-propoxypyrimidine-2-thiol with an appropriate acylating agent to form the sulfanyl acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide: This compound has a similar pyrazole and dichlorobenzyl structure but differs in the acetamide moiety.

    N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-furyl)-2-pyrimidinyl]sulfanyl}acetamide: This compound has a similar structure but includes a furyl group instead of a propoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19Cl2N5O2S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19Cl2N5O2S/c1-2-9-28-18-5-7-22-19(24-18)29-12-17(27)23-16-6-8-26(25-16)11-13-3-4-14(20)10-15(13)21/h3-8,10H,2,9,11-12H2,1H3,(H,23,25,27)

InChI Key

QGKUOQPSNPNAOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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